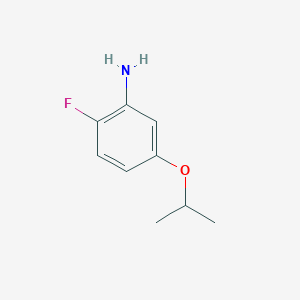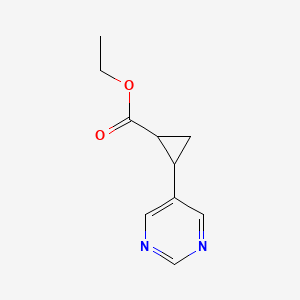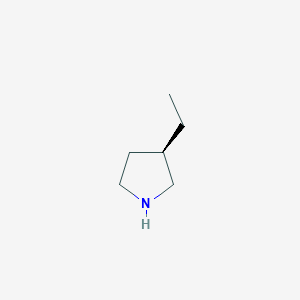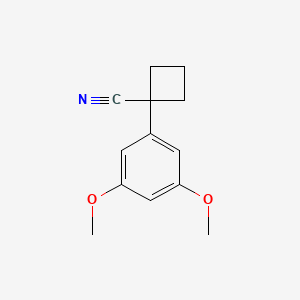
1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C13H15NO2 It is characterized by a cyclobutane ring attached to a 3,5-dimethoxyphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 3,5-dimethoxybenzyl cyanide with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: Formation of 1-(3,5-dimethoxyphenyl)cyclobutylamine.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile
- 1-(3,5-Dimethoxyphenyl)cyclopentanecarbonitrile
- 1-(3,5-Dimethoxyphenyl)cyclohexanecarbonitrile
Uniqueness
1-(3,5-Dimethoxyphenyl)cyclobutanecarbonitrile is unique due to its specific combination of a cyclobutane ring and a 3,5-dimethoxyphenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-11-6-10(7-12(8-11)16-2)13(9-14)4-3-5-13/h6-8H,3-5H2,1-2H3 |
InChI Key |
LMMZTVODBSHPIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCC2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)


![2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B15046737.png)
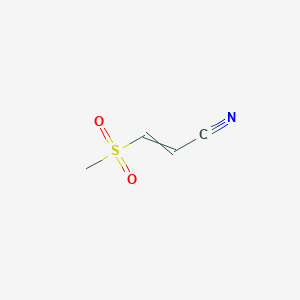
![8-Chloro-3-[1-(ethoxymethyl)pyrazol-4-yl]-1,5-naphthyridine](/img/structure/B15046759.png)
![3-Bromo-7-chloropyrido[3,4-b]pyrazine](/img/structure/B15046773.png)

